molecular formula C21H23N5O3S B10989228 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10989228
M. Wt: 425.5 g/mol
InChI Key: HMWMJMSMFWFQCH-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a pyridazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Pharmacological Potential

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. The presence of the thiadiazole ring is often linked to such biological activities .
  • Anticancer Activity : Compounds with similar structural motifs have shown promise in anticancer studies. The unique combination of thiadiazole and pyridazine structures may confer distinct biological activities that warrant further exploration in cancer research .
  • Adenosine Receptor Antagonism : Related compounds have demonstrated selective antagonistic properties towards human adenosine A₃ receptors, which play a role in various physiological processes. This suggests that this compound could also exhibit similar receptor interactions .

Case Studies

Several studies have focused on the synthesis and evaluation of related thiadiazole and pyridazine derivatives:

Study ReferenceCompound StudiedKey Findings
N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamideExhibited a Ki value of 0.79 nM at human adenosine A₃ receptors, indicating high potency as an antagonist.
Thiadiazole derivativesShowed promising anti-inflammatory effects in vitro, suggesting therapeutic potential in inflammatory diseases.
5-amino-thiadiazole derivativesInvestigated for antimicrobial properties; results indicated significant activity against various pathogens.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shares similarities with other thiadiazole and pyridazinone derivatives.
  • 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Another compound with a similar structural motif.

Uniqueness

The uniqueness of this compound lies in its combined thiadiazole and pyridazinone structure, which imparts specific chemical and biological properties not found in other similar compounds .

Biological Activity

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and specific biological effects.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Thiadiazole and Pyridazine Rings : These heterocyclic structures are known for their pharmacological properties.
  • Cyclohexyl Group : This moiety may enhance lipophilicity and biological activity.

The molecular formula is C20H20N5O2SC_{20}H_{20}N_5O_2S, with a molecular weight of approximately 413.5 g/mol.

Biological Activities

Research indicates that compounds containing thiadiazole and pyridazine scaffolds exhibit a range of biological activities. Here are some notable findings regarding the biological activities of this compound:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membrane integrity.

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with thiadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Interaction with specific enzymes can lead to reduced activity in metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that thiadiazole derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Activity : Research in Cancer Letters demonstrated that a related thiadiazole derivative induced apoptosis in human breast cancer cells with an IC50 value of 25 µM .
  • Anti-inflammatory Effects : A recent study found that derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27)

InChI Key

HMWMJMSMFWFQCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

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